N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Molecular Docking Studies
Research has demonstrated that analogues of quinazolinone, which share structural similarities with N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, exhibit potent antitumor activities. A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies into the ATP binding site of EGFR-TK showed a similar binding mode to erlotinib, suggesting a mechanism through inhibition of EGFR-TK for potential anticancer applications (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activities
Another aspect of research on similar compounds has focused on antimicrobial activities. For instance, L. Yurttaş et al. (2015) synthesized new derivatives that were evaluated for their antimicrobial and anticholinesterase activities. Although the acetylcholinesterase inhibitory activities were found to be weak, significant antifungal activity, especially against Candida parapsilosis, was noted, suggesting potential for developing antimicrobial agents from this class of compounds (Yurttaş et al., 2015).
Synthesis and Biological Evaluation of Derivatives
Research into the synthesis of novel derivatives containing the quinazolinone moiety, such as those by Tien-Cong Nguyen et al. (2022), has yielded new compounds with potential biological activities. These derivatives were synthesized from anthranilic acid and aryl isothiocyanates, with their structures confirmed by various spectroscopic methods. This approach highlights the ongoing exploration of this chemical framework for developing new therapeutic agents with diverse biological activities (Nguyen et al., 2022).
Antihistaminic Agents Development
Furthermore, the design and synthesis of quinazolinone derivatives as antihistamine agents have been investigated. A study by V. Alagarsamy et al. (2014) synthesized a series of novel compounds showing significant protection against histamine-induced bronchospasm in animal models. One compound, in particular, showed comparable protection to the reference standard chlorpheniramine maleate with negligible sedation, pointing towards its potential as a lead molecule for further antihistamine drug development (Alagarsamy et al., 2014).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-16(29)17-6-5-7-18(14-17)24-21(30)15-32-22-19-8-3-4-9-20(19)28(23(31)25-22)27-12-10-26(2)11-13-27/h5-7,14H,3-4,8-13,15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKFDMGIHCOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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